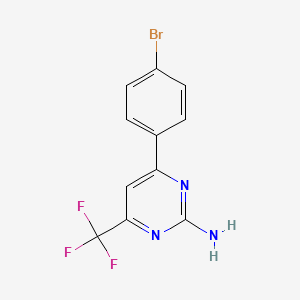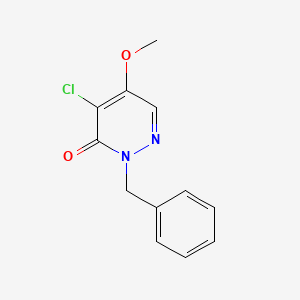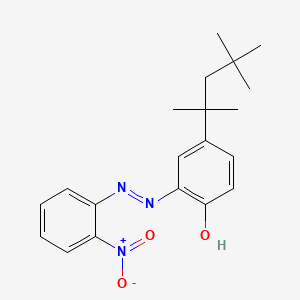
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
Descripción general
Descripción
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic organic compound with the molecular formula C20H25N3O3. It is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol typically involves the diazotization of 2-nitroaniline followed by coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks
Mecanismo De Acción
The mechanism of action of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
- Phenol, 2-[(2-nitrophenyl)azo]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Phenol, 2-[(2-nitrophenyl)diazenyl]-4-(1,1,3,3-tetramethylbutyl)-
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the bulky tetramethylbutyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .
Propiedades
Número CAS |
51656-57-6 |
|---|---|
Fórmula molecular |
C20H25N3O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H25N3O3/c1-19(2,3)13-20(4,5)14-10-11-18(24)16(12-14)22-21-15-8-6-7-9-17(15)23(25)26/h6-12,24H,13H2,1-5H3 |
Clave InChI |
HOWCUYQDKCPWDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
| 51656-57-6 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
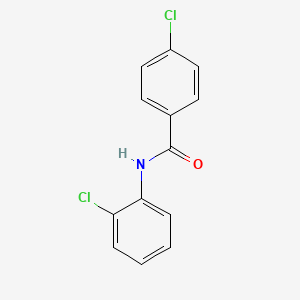
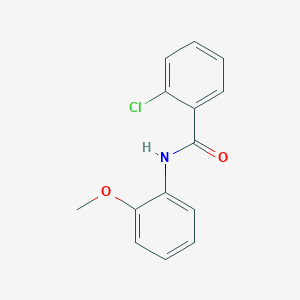
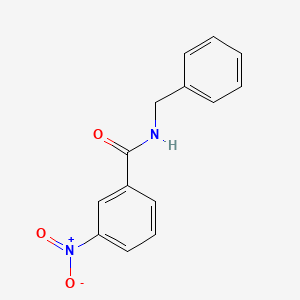
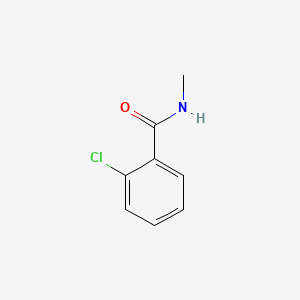
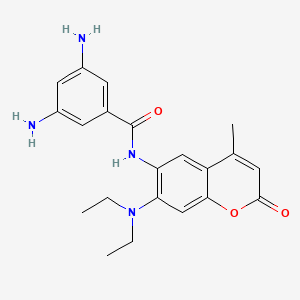
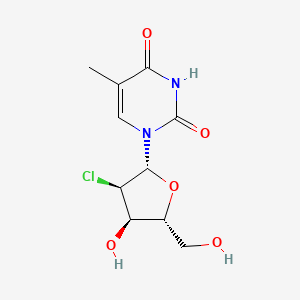

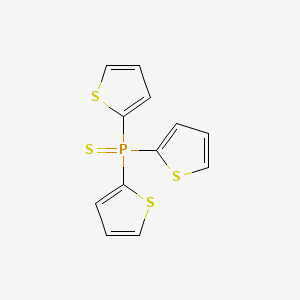
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
